4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine
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Overview
Description
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine is a complex organic compound featuring a pyrimidine core substituted with piperidinyl and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine precursors with piperidine and pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific requirements of the synthesis. This includes maintaining precise temperature control, efficient mixing, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)pyrimidine
- 4-(Piperidin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- 2-(Pyrrolidin-1-yl)-6-(piperidin-1-yl)pyrimidine
Uniqueness
4-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)-6-[2-(pyrrolidin-1-yl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
823220-72-0 |
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Molecular Formula |
C19H31N5 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
4-piperidin-1-yl-2-pyrrolidin-1-yl-6-(2-pyrrolidin-1-ylethyl)pyrimidine |
InChI |
InChI=1S/C19H31N5/c1-2-11-23(12-3-1)18-16-17(8-15-22-9-4-5-10-22)20-19(21-18)24-13-6-7-14-24/h16H,1-15H2 |
InChI Key |
IGYASWHHOVWCOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)CCN3CCCC3)N4CCCC4 |
Origin of Product |
United States |
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